molecular formula C32H31NO2 B1339381 1-Benzyl-3-((trityloxy)methyl)piperidin-4-one CAS No. 234757-27-8

1-Benzyl-3-((trityloxy)methyl)piperidin-4-one

Cat. No. B1339381
M. Wt: 461.6 g/mol
InChI Key: XKHKBVKPGDXSPY-UHFFFAOYSA-N
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Description

The compound 1-Benzyl-3-((trityloxy)methyl)piperidin-4-one is a piperidine derivative, which is a class of organic compounds containing a six-membered ring with five methylene groups and one amine nitrogen. Piperidine derivatives are known for their diverse pharmacological activities and are often explored for their potential as therapeutic agents.

Synthesis Analysis

The synthesis of piperidine derivatives often involves the introduction of various functional groups to the piperidine core to enhance their activity and selectivity. For instance, the introduction of a benzyl group and a bulky moiety such as a trityloxy group can significantly affect the compound's biological activity. In the case of compound 21, a potent inhibitor of acetylcholinesterase, the introduction of a benzylsulfonyl group and a benzamide moiety with a bulky substituent led to a substantial increase in activity . Similarly, the synthesis of 1-benzhydryl-sulfonyl-4-(3-(piperidin-4-yl)propyl)piperidine derivatives involved the treatment of substituted benzhydryl chlorides with a piperidine derivative followed by N-sulfonation, resulting in compounds with significant antimicrobial activities .

Molecular Structure Analysis

The molecular structure of piperidine derivatives is crucial in determining their biological activity. X-ray crystallography studies have revealed that the piperidine ring often adopts a chair conformation, which is a stable configuration for six-membered rings . The geometry around substituent atoms like sulfur can be distorted from a regular tetrahedron, affecting the overall molecular geometry . The molecular structure, including the conformation of the piperidine ring and the positioning of substituents, plays a vital role in the interaction of these compounds with biological targets.

Chemical Reactions Analysis

Piperidine derivatives can undergo various chemical reactions, which are essential for their functionalization and activity. For example, the synthesis of 1-benzyl-4-(5,6-dimethoxy-1H-2-indenylmethyl)piperidine, an impurity of Donepezil, involves specific condensation reactions . Additionally, the compound (E)-1-benzyl-3-(1-iodoethylidene)piperidine was synthesized through nucleophile-promoted alkyne-iminium ion cyclizations, demonstrating the versatility of piperidine derivatives in chemical transformations .

Physical and Chemical Properties Analysis

The physical and chemical properties of piperidine derivatives, such as solubility, melting point, and reactivity, are influenced by their molecular structure. Spectroscopic techniques like FT-IR, FT-Raman, NMR, and X-ray crystallography provide insights into the compound's structure and properties . For instance, the HOMO-LUMO gap obtained from electron excitation analysis can indicate the chemical reactivity and stability of the compound . The molecular electrostatic potential and Fukui function descriptors can identify the most reactive sites for further chemical modifications .

Scientific Research Applications

Synthesis and Pharmacological Potential

  • Piperidine derivatives, including compounds structurally related to "1-Benzyl-3-((trityloxy)methyl)piperidin-4-one," have been synthesized and evaluated for their pharmacological activities. For instance, a series of 1-benzyl-4-[2-(N-benzoylamino)ethyl]piperidine derivatives were synthesized and found to possess potent anti-acetylcholinesterase (anti-AChE) activity. These compounds have shown promise as potential antidementia agents due to their ability to increase acetylcholine content in the cerebral cortex and hippocampus of rats, which could be beneficial in treating diseases like Alzheimer's (Sugimoto et al., 1990).

  • Another study extended the structure-activity relationships of these piperidine derivatives, leading to the discovery of compounds with enhanced anti-AChE activity. These findings contribute to the development of more effective treatments for neurodegenerative diseases (Sugimoto et al., 1992).

Chemical Synthesis and Reactivity

  • The reactivity and synthetic applications of piperidine derivatives have been explored, with studies reporting on the preparation of various compounds for medicinal chemistry. For example, the synthesis of 1-benzyl-2,4-piperidinedione-3-carboxylic acid derivatives demonstrates the versatility of piperidine frameworks in synthesizing compounds with potential pharmacological interest, including antiepileptic and herbicidal agents (Ibenmoussa et al., 1998).

Structural and Conformational Studies

  • The molecular and crystal structures of piperidine derivatives have been determined to understand the influence of intramolecular and intermolecular hydrogen bonds on the conformation and packing of molecules in crystals. Such studies are crucial for designing compounds with desired pharmacological properties (Kuleshova & Khrustalev, 2000).

properties

IUPAC Name

1-benzyl-3-(trityloxymethyl)piperidin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C32H31NO2/c34-31-21-22-33(23-26-13-5-1-6-14-26)24-27(31)25-35-32(28-15-7-2-8-16-28,29-17-9-3-10-18-29)30-19-11-4-12-20-30/h1-20,27H,21-25H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XKHKBVKPGDXSPY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC(C1=O)COC(C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4)CC5=CC=CC=C5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C32H31NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50573956
Record name 1-Benzyl-3-[(triphenylmethoxy)methyl]piperidin-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50573956
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

461.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Benzyl-3-((trityloxy)methyl)piperidin-4-one

CAS RN

234757-27-8
Record name 1-Benzyl-3-[(triphenylmethoxy)methyl]piperidin-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50573956
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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